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Compound of Interest

Compound Name: 4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to 4-(5-Ethylpyridin-
2-yl)benzoic acid, a phenylpyridine derivative. While a specific Safety Data Sheet (SDS) for

this compound is not readily available, this guide compiles representative safety information

based on closely related structures, such as benzoic acid and other pyridine-containing

carboxylic acids. The primary application highlighted is its potential role as a synthetic

intermediate in the manufacturing of pharmaceutically active compounds, drawing a direct line

to the synthesis of the anti-diabetic drug, pioglitazone.

Safety and Handling Information
Given the absence of a dedicated SDS for 4-(5-Ethylpyridin-2-yl)benzoic acid, a

conservative approach to handling is recommended, guided by the safety profiles of analogous

compounds. The following table summarizes the key hazards and precautionary measures.

Table 1: Representative Safety Data
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Hazard Category
GHS Classification
(Representative)

Precautionary Statements
(Representative)

Acute Toxicity, Oral
Category 4: Harmful if

swallowed.

P264: Wash skin thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product. P301+P312: IF

SWALLOWED: Call a POISON

CENTER or doctor/physician if

you feel unwell.

Skin Corrosion/Irritation
Category 2: Causes skin

irritation.

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water. P332+P313: If skin

irritation occurs: Get medical

advice/attention.

Serious Eye Damage/Irritation
Category 1: Causes serious

eye damage.

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

Specific Target Organ Toxicity

(Single Exposure)

Category 3: May cause

respiratory irritation.

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P271: Use only outdoors or

in a well-ventilated area.

P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.
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Physicochemical Properties
The following table outlines the computed physicochemical properties of 4-(5-Ethylpyridin-2-
yl)benzoic acid.

Table 2: Physicochemical Data

Property Value

Molecular Formula C₁₄H₁₃NO₂

Molecular Weight 227.26 g/mol

XLogP3-AA 2.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 3

Applications in Drug Discovery and Development
The primary documented relevance of the 4-(5-ethylpyridin-2-yl) moiety is its incorporation into

the structure of pioglitazone, a thiazolidinedione anti-diabetic agent. While 4-(5-Ethylpyridin-2-
yl)benzoic acid itself is not a direct precursor, its corresponding alcohol, 2-(5-ethylpyridin-2-

yl)ethanol, is a key intermediate in several patented synthetic routes to pioglitazone.[1][2] This

suggests that 4-(5-Ethylpyridin-2-yl)benzoic acid could be a valuable starting material,

requiring a reduction of the carboxylic acid to the alcohol to enter the synthetic pathway.

Derivatives of benzoic acid have been investigated for a wide range of biological activities,

including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] For instance,

certain benzoic acid derivatives have been studied as inhibitors of protein kinase CK2 and

histone deacetylases (HDACs), both of which are important targets in cancer therapy.[6][7]

Experimental Protocols
Protocol 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a Key Intermediate for

Pioglitazone
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This protocol describes the synthesis of a key aldehyde intermediate for pioglitazone, starting

from 2-(5-ethylpyridin-2-yl)ethanol, which can be obtained by the reduction of 4-(5-
Ethylpyridin-2-yl)benzoic acid.

Materials:

2-(5-ethylpyridin-2-yl)ethanol

4-Hydroxybenzaldehyde

Toluene

Triethylamine

Methanesulfonyl chloride (Mesyl chloride)

Water

Round-bottom flask

Magnetic stirrer

Cooling bath

Separatory funnel

Rotary evaporator

Procedure:

To a mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 g) and toluene (8 ml), add triethylamine (8.5

g).[5]

Cool the mixture to -5 to -10 °C using a cooling bath.[5]

Slowly add a solution of mesyl chloride (10 g in 20 ml of toluene) while maintaining the

temperature of the reaction mixture.[5]
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After the addition is complete, continue to stir the reaction mixture at this temperature for a

designated period (e.g., 1-2 hours) to ensure the formation of the mesylate intermediate.

In a separate flask, prepare a solution of 4-hydroxybenzaldehyde and a suitable base (e.g.,

sodium hydroxide or potassium carbonate) in a polar solvent.

Add the previously prepared mesylate solution to the 4-hydroxybenzaldehyde solution.

Heat the reaction mixture to facilitate the Williamson ether synthesis. The reaction progress

can be monitored by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and perform an aqueous workup. This typically

involves washing with water and brine to remove inorganic byproducts.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure using a rotary evaporator to obtain the crude 4-[2-(5-ethylpyridin-2-

yl)ethoxy]benzaldehyde.

The crude product can be purified by column chromatography to yield the pure aldehyde.

Visualizations
Diagram 1: Synthetic Pathway to a Pioglitazone Intermediate
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Caption: Synthetic route from 4-(5-Ethylpyridin-2-yl)benzoic acid to a key aldehyde

intermediate for pioglitazone synthesis.

Diagram 2: Logical Relationship for Application
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Caption: Logical flow from the subject compound to its potential applications in drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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